Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate
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Overview
Description
Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate is a complex organic compound with a unique structure that includes a furo[3,4-b]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. These methods often include the use of advanced technologies and equipment to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the furo[3,4-b]pyrrole ring system.
Substitution: Functional groups can be substituted to introduce new chemical functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction may produce a more saturated ring system .
Scientific Research Applications
Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies on the molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid
- Racemic-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole
Uniqueness
Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds. These unique features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl (3S,3aR,6aS)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-9(13)7-5-15-6-8(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 |
InChI Key |
PFUPMNIOAZUCHN-DJLDLDEBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H]2[C@H]1COC2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1COC2)O |
Origin of Product |
United States |
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